Mycobacterial Zmp1-IN-1
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Overview
Description
Mycobacterial Zmp1-IN-1 is a compound known for its inhibitory effects on the zinc metalloprotease-1 enzyme found in Mycobacterium tuberculosis. This enzyme is crucial for the intracellular survival and pathogenicity of the tuberculosis-causing bacterium. This compound has shown promise in scientific research, particularly in the study of tuberculosis and its treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycobacterial Zmp1-IN-1 typically involves the use of organic synthesis techniques. The compound is often synthesized through a series of reactions that include the formation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, chromatography, and recrystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Mycobacterial Zmp1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to ensure the desired outcome, with parameters like temperature, pressure, and reaction time being critical factors.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups
Scientific Research Applications
Mycobacterial Zmp1-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of enzyme inhibition and to develop new inhibitors for various enzymes.
Biology: In biological research, this compound is used to investigate the role of zinc metalloprotease-1 in the survival and pathogenicity of Mycobacterium tuberculosis.
Medicine: The compound has potential therapeutic applications in the treatment of tuberculosis, as it can inhibit the enzyme essential for the bacterium’s survival.
Industry: this compound may be used in the development of new drugs and treatments for tuberculosis, contributing to the pharmaceutical industry’s efforts to combat this disease.
Mechanism of Action
Mycobacterial Zmp1-IN-1 exerts its effects by inhibiting the zinc metalloprotease-1 enzyme in Mycobacterium tuberculosis. This enzyme is involved in the inactivation of the inflammasome and the arrest of phagosome maturation, processes that are crucial for the bacterium’s intracellular survival. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the bacterium. The compound targets the active site of the enzyme, binding to it and preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Zinc metalloprotease-1 inhibitors: Other compounds that inhibit the same enzyme, such as phosphoramidon, have similar effects but may differ in their potency and specificity.
Tuberculosis treatments: Compounds like isoniazid and rifampicin are used to treat tuberculosis but have different mechanisms of action compared to Mycobacterial Zmp1-IN-1.
Uniqueness
This compound is unique in its specific inhibition of the zinc metalloprotease-1 enzyme, making it a valuable tool in the study of tuberculosis and the development of new treatments. Its ability to target a crucial enzyme in the survival of Mycobacterium tuberculosis sets it apart from other compounds used in tuberculosis research and treatment.
Properties
Molecular Formula |
C26H27N3O7S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[(Z)-[2,4-dioxo-3-[2-oxo-2-(phenylmethoxyamino)ethyl]-1,3-thiazolidin-5-ylidene]methyl]benzoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C26H27N3O7S/c1-16(2)22(25(33)35-3)27-23(31)19-11-9-17(10-12-19)13-20-24(32)29(26(34)37-20)14-21(30)28-36-15-18-7-5-4-6-8-18/h4-13,16,22H,14-15H2,1-3H3,(H,27,31)(H,28,30)/b20-13-/t22-/m0/s1 |
InChI Key |
CFRQTHIAEKNUTD-WLJFKGHSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NOCC3=CC=CC=C3 |
Origin of Product |
United States |
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